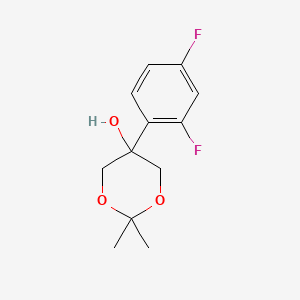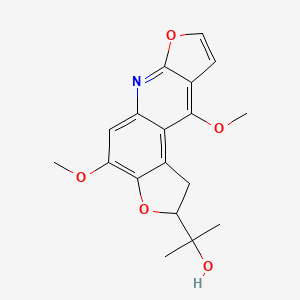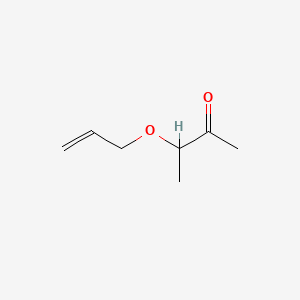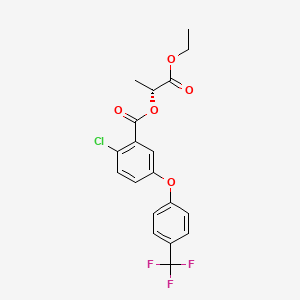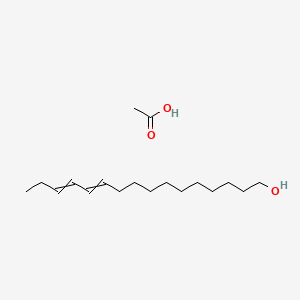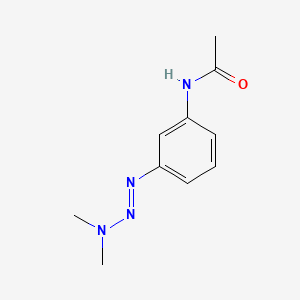
3,3-DiMe-1-(3-acetylAmPh)triazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylaminodiazenyl)phenyl]acetamide is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further substituted with a dimethylamino group and an acetamide group. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with acetamide. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
-
Diazotization
Reactants: 4-dimethylaminobenzenediazonium chloride, sodium nitrite, hydrochloric acid.
Conditions: The reaction is carried out at 0-5°C to prevent the decomposition of the diazonium salt.
-
Coupling Reaction
Reactants: 4-dimethylaminobenzenediazonium chloride, acetamide.
Conditions: The coupling reaction is performed in an acidic medium, typically using acetic acid, at a controlled temperature.
Industrial Production Methods
In industrial settings, the production of N-[4-(dimethylaminodiazenyl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazotization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylaminodiazenyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in an acidic or basic medium at elevated temperatures.
-
Reduction
Reagents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Conditions: Reduction reactions are usually performed at room temperature or slightly elevated temperatures.
-
Substitution
Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.
Conditions: These reactions are carried out under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro and sulfonic acid derivatives.
Scientific Research Applications
N-[4-(dimethylaminodiazenyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various metal ions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a pigment in the textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]acetamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The diazenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
N-[4-(dimethylaminodiazenyl)phenyl]acetamide can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: A lipid-soluble dye used for staining triglycerides in biological samples.
Congo Red: An azo dye used in histology for staining amyloid deposits.
Uniqueness
N-[4-(dimethylaminodiazenyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the acetamide group provides additional sites for chemical modification.
Similar Compounds
- Methyl Orange
- Sudan III
- Congo Red
Properties
CAS No. |
59971-41-4 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[3-(dimethylaminodiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N4O/c1-8(15)11-9-5-4-6-10(7-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15) |
InChI Key |
QJUXSRZGPUXZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13837897.png)
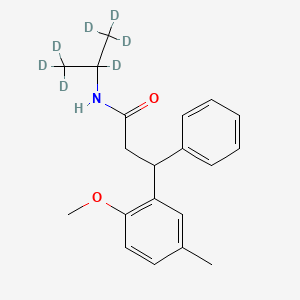
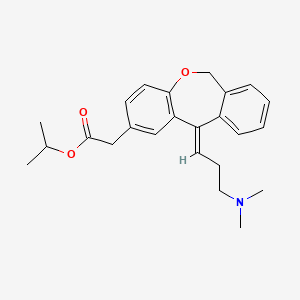
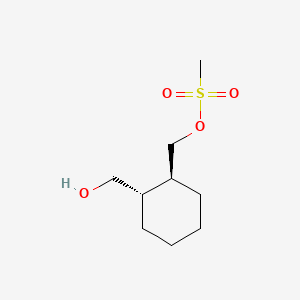

![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)
